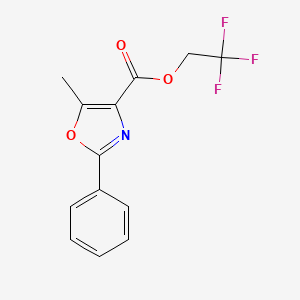
2,2,2-Trifluoroethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a trifluoroethyl group, a methyl group, and a phenyl group attached to the oxazole ring. It has gained attention in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2,2,2-Trifluoroethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate can be achieved through various synthetic routes. One common method involves the use of tosylmethyl isocyanide (TosMIC) in a one-pot van Leusen oxazole synthesis. This method allows the preparation of 4,5-disubstituted oxazoles in high yields . The reaction typically involves the use of aliphatic halides and various aldehydes in ionic liquids, which can be reused as solvents for multiple runs without significant loss of yields .
Chemical Reactions Analysis
2,2,2-Trifluoroethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine (I2), copper nitrate (Cu(NO3)2), and other oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with iodine and copper nitrate can lead to the formation of α-iodo acetophenones, which can further undergo oxidation to phenylglyoxals .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, oxazole derivatives, including 2,2,2-Trifluoroethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate, have been studied for their potential therapeutic properties. They have shown promise as antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant agents . Additionally, these compounds are valuable intermediates for the synthesis of new chemical entities with potential medical applications .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the trifluoroethyl group can enhance the compound’s potency by lowering the pKa of the cyclic carbamate, allowing for key hydrogen bonding interactions with target proteins . This interaction can inhibit the activity of enzymes or receptors involved in various biological processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
2,2,2-Trifluoroethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate can be compared with other oxazole derivatives, such as aleglitazar, ditazole, mubritinib, and oxaprozin . These compounds share the oxazole core structure but differ in their substituents and biological activities. For example, aleglitazar is an antidiabetic agent, ditazole is a platelet aggregation inhibitor, mubritinib is a tyrosine kinase inhibitor, and oxaprozin is a COX-2 inhibitor . The unique combination of the trifluoroethyl, methyl, and phenyl groups in this compound contributes to its distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry and other scientific research fields Its unique structure and reactivity make it a valuable intermediate for the synthesis of new chemical entities with potential therapeutic applications
Properties
CAS No. |
61728-42-5 |
|---|---|
Molecular Formula |
C13H10F3NO3 |
Molecular Weight |
285.22 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H10F3NO3/c1-8-10(12(18)19-7-13(14,15)16)17-11(20-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
QFBPXARCLIOVHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















